what are the physical and chemical properties of 3-Ethylaniline
what are the physical and chemical properties of 3-Ethylaniline
An in-depth technical guide to the core physical and chemical properties of 3-Ethylaniline, designed for researchers, scientists, and drug development professionals.
Abstract
3-Ethylaniline (CAS 587-02-0), a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring an ethyl group at the meta position of the aniline ring, imparts specific physical and chemical characteristics that are essential for its application in synthetic chemistry.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethylaniline, detailed experimental protocols for its characterization and key reactions, and visual representations of its synthetic and reactive pathways. All quantitative data are summarized in structured tables for ease of reference.
Physical Properties
3-Ethylaniline is typically a colorless to pale yellow or brownish liquid with a characteristic amine odor.[1][2] Its physical state at room temperature is liquid, and it is known to darken upon exposure to light and air due to oxidation.[2][3] It is slightly soluble in water but shows good solubility in organic solvents.[2][4]
Tabulated Physical Properties
The key physical properties of 3-Ethylaniline are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1][5] |
| Molecular Weight | 121.18 g/mol | [5][6] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |
| Melting Point | -8 °C | [6][7] |
| Boiling Point | 212 °C (at 760 mmHg) | [6][7] |
| Density | 0.975 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.555 | [6][8] |
| Flash Point | 85 °C (closed cup) | [8] |
| pKa | 4.70 (at 25 °C) | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [2][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Ethylaniline.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Spectra available for review. | [7][9] |
| ¹³C NMR | Spectra available for review. | [1][10] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 121. | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available for review. | [5] |
Chemical Properties and Reactivity
3-Ethylaniline exhibits chemical properties characteristic of primary aromatic amines. The amino group (-NH₂) is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the meta-position of the ethyl group influences the regioselectivity of these reactions. The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic.
Key chemical reactions involving 3-Ethylaniline include:
-
Acylation: Reaction with acylating agents (e.g., acetyl chloride, acetic anhydride) to form the corresponding amide. This is often used as a protecting group strategy to moderate the reactivity of the aniline.[6]
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.[11]
-
Electrophilic Aromatic Substitution: As an activated ring system, it can undergo reactions such as halogenation and nitration. The reaction conditions need to be carefully controlled to avoid overreaction and oxidation.[6]
Experimental Protocols
Determination of Physical Properties
Protocol 1: Determination of Solubility
This protocol provides a general method for qualitatively determining the solubility of 3-Ethylaniline in various solvents.
Materials:
-
3-Ethylaniline
-
Small test tubes
-
Solvents: Water, 5% HCl, 5% NaOH, Diethyl ether
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of 3-Ethylaniline into four separate small test tubes.
-
To the first test tube, add 0.75 mL of water in small portions, shaking vigorously after each addition. Observe for dissolution.
-
To the second test tube, add 0.75 mL of 5% aqueous HCl solution in portions, with vigorous shaking. Observe for dissolution, which would indicate the formation of the water-soluble aniline salt.
-
To the third test tube, add 0.75 mL of 5% aqueous NaOH solution in portions, with vigorous shaking.
-
To the fourth test tube, add 0.75 mL of diethyl ether in portions, with vigorous shaking.
-
Record the solubility in each solvent. 3-Ethylaniline is expected to be soluble in 5% HCl and diethyl ether, and slightly soluble in water.[4][12]
Spectroscopic Characterization
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Materials:
-
3-Ethylaniline
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare the NMR sample by dissolving approximately 10-20 mg of 3-Ethylaniline in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.
-
Process and calibrate the ¹³C NMR spectrum using the CDCl₃ solvent peak (triplet at 77.16 ppm).
Chemical Reactions
Protocol 3: Acylation of 3-Ethylaniline
This protocol describes the synthesis of N-(3-ethylphenyl)acetamide.
Materials:
-
3-Ethylaniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a flask, dissolve 3-Ethylaniline (1 equivalent) in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.1 equivalents) in water.
-
To the solution of 3-ethylaniline hydrochloride, add acetic anhydride (1.05 equivalents) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(3-ethylphenyl)acetamide should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol-water, to yield the purified acetamide.[13]
Protocol 4: Diazotization of 3-Ethylaniline and Subsequent Azo Coupling
This protocol outlines the formation of a diazonium salt from 3-Ethylaniline and its coupling with 2-naphthol to form an azo dye.
Materials:
-
3-Ethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure: Part A: Diazotization
-
In a beaker, dissolve 3-Ethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the cold 3-ethylaniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C.[14]
-
The resulting solution contains the 3-ethylphenyldiazonium chloride and should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in a cold aqueous solution of sodium hydroxide.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[14]
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the reaction is complete.
-
Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and allow it to dry.
Visualizing Workflows and Relationships
Synthesis of 3-Ethylaniline
The following diagram illustrates a common synthetic route to 3-Ethylaniline starting from benzene.
Caption: A common synthetic pathway for 3-Ethylaniline starting from benzene.
Key Reactions of 3-Ethylaniline
This diagram shows the logical flow of two important reactions of 3-Ethylaniline: acylation for protection and diazotization for functional group transformation.
Caption: Workflow of acylation and diazotization reactions of 3-Ethylaniline.
Safety and Handling
3-Ethylaniline is considered harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[15] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
3-Ethylaniline is a valuable chemical intermediate with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to support its safe and effective use in research and development. The provided workflows for its synthesis and key reactions offer a clear visual guide for synthetic planning. A thorough understanding of its properties, as detailed in this document, is fundamental for its successful application in the synthesis of more complex molecules.
References
- 1. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 587-02-0: 3-Ethylaniline | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uregina.scholaris.ca [uregina.scholaris.ca]
- 10. 3-ETHYLANILINE(587-02-0) 13C NMR spectrum [chemicalbook.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
